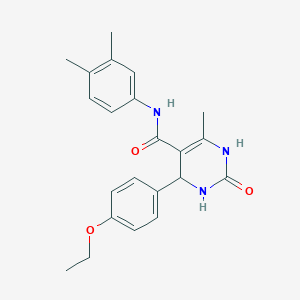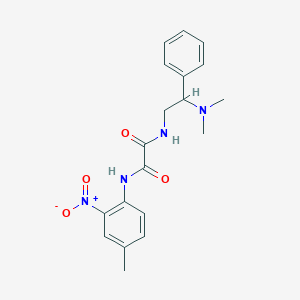
N1-(2-(dimethylamino)-2-phenylethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(dimethylamino)-2-phenylethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide, also known as DDAO, is a fluorescent dye that has been widely used in scientific research for various applications. This compound has unique properties that make it an ideal tool for studying biological systems, including its high fluorescence quantum yield, photostability, and low toxicity.
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
The amphiphilic block copolymer MPEG-b-(PC-g-PDMAEMA) , modified using efficient azide–alkyne “click” chemistry, self-assembles into nanosized micelles. These micelles can encapsulate the antioxidant, anti-inflammatory, and anticancer drug quercetin . Additionally, they can form micelleplexes with DNA through electrostatic interactions. These novel polymer nanocarriers hold promise for simultaneous drug and gene delivery, potentially enhancing cancer therapy .
Nanogels for Drug Release
Dispersion polymerization in a water/2-methoxyethanol medium produces well-defined sub-micron nanogels composed of PDMAEMA-EDMA . These nanogels can serve as drug carriers, allowing controlled release of therapeutic agents .
Cationic Polymers
DMAEMA: is commonly used as a monomer in the production of cationic polymers. These highly charged polymers find applications as flocculants, coagulants, and dispersants. Their ability to interact with oppositely charged species makes them valuable in various industrial processes .
Gene Delivery Vectors
Due to its cationic nature, PDMAEMA has been explored as a gene delivery vector. It can complex with DNA, protecting it from degradation and facilitating cellular uptake. Researchers investigate its potential for gene therapy applications .
Antimicrobial Coatings
The cationic properties of PDMAEMA make it suitable for antimicrobial coatings. By incorporating this polymer into surfaces, such as medical devices or textiles, it can help prevent bacterial adhesion and biofilm formation .
Responsive Materials
PDMAEMA: exhibits pH-responsive behavior, swelling in acidic environments. Researchers have utilized this property to design smart materials for drug release, sensors, and other applications where responsiveness to pH changes is advantageous .
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-N'-(4-methyl-2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-13-9-10-15(16(11-13)23(26)27)21-19(25)18(24)20-12-17(22(2)3)14-7-5-4-6-8-14/h4-11,17H,12H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCODGLOGUXWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine](/img/structure/B2749137.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2749138.png)

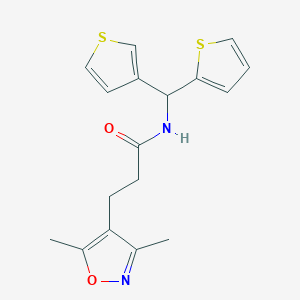
![N-allyl-2-(1-(3-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2749145.png)
![1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2749146.png)
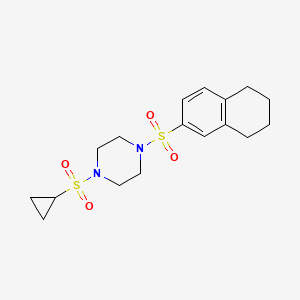

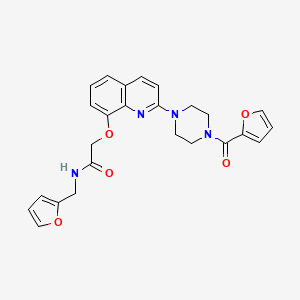
![N'-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide](/img/structure/B2749151.png)
![N-(1-benzylpiperidin-4-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2749154.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2749157.png)
